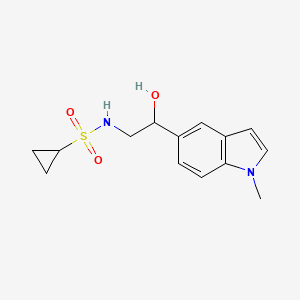
N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)cyclopropanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Indole is a heterocyclic compound that is widely distributed in the natural environment and can be produced by a variety of bacteria . Cyclopropane is a type of hydrocarbon molecule that is characterized by a three-membered ring. It’s worth noting that the specific compound you mentioned may have different properties due to the unique combination of these structures.
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of the indole and cyclopropane moieties. Indole is a fused ring structure, consisting of a benzene ring fused to a pyrrole ring . Cyclopropane is a smaller, three-membered ring .Chemical Reactions Analysis
Indole is known to undergo electrophilic substitution, mainly at position 3, which is the most nucleophilic . Cyclopropane rings are strained and therefore more reactive than other types of hydrocarbon rings .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the presence of functional groups. Generally, indole is a solid at room temperature, while cyclopropane is a gas .Aplicaciones Científicas De Investigación
Sulfonamide Antibacterials and Antitumour Agents
Sulfonamides are a significant class of synthetic bacteriostatic antibiotics widely used for therapy against bacterial infections and those caused by other microorganisms. These compounds, known as sulfa drugs, were the primary therapy against bacterial infections before the introduction of penicillin in 1941. Additionally, sulfonamides are present in many clinically used drugs, including diuretics, carbonic anhydrase inhibitors, and antiepileptics. Recent studies have expanded the utility of sulfonamides to include antiviral, anticancer, and Alzheimer’s disease drugs, showcasing their importance as a class of compounds leading to valuable drugs and drug candidates for conditions such as cancer, glaucoma, inflammation, and dandruff (Gulcin & Taslimi, 2018).
Environmental Impact and Human Health
The widespread use of sulfonamides in healthcare and veterinary medicine has led to their presence in the environment, mainly derived from agricultural activities. Small amounts of sulfonamides in the biosphere have caused changes in microbial populations that could potentially be hazardous to human health. This human health hazard could have a global range, indicating the importance of monitoring and managing the environmental impact of sulfonamide use (Baran, Adamek, Ziemiańska, & Sobczak, 2011).
Antibacterial to Antitumour Properties
Sulfonamides have shown a range of biological properties, including antibacterial, antifungal, antiparasitic, antioxidant, and antitumour properties. Their synthesis is relatively straightforward, providing a diversity of derivatives from a wide variety of amines and sulfonyl chlorides. The sulfonamide group is a non-classical bioisostere for carboxyl groups, phenolic hydroxy groups, and amide groups, indicating a clear structure-activity relationship. This versatility highlights the potential for sulfonamides to be included in the planning and synthesis of future drugs, emphasizing their role in medicinal chemistry (Azevedo-Barbosa et al., 2020).
Mecanismo De Acción
Indole Derivatives
Indoles are a significant heterocyclic system in natural products and drugs . They play a main role in cell biology and have various biologically vital properties . Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Mode of Action
The mode of action of indole derivatives can vary greatly depending on the specific compound and its targets. Some indole derivatives have been found to show inhibitory activity against certain viruses .
Biochemical Pathways
The biochemical pathways affected by indole derivatives can also vary widely. For example, some indole derivatives have been found to have antiviral activity, suggesting they may interact with pathways involved in viral replication .
Result of Action
The molecular and cellular effects of indole derivatives can be diverse, depending on the specific compound and its mode of action. Some indole derivatives have been found to have antiviral activity, suggesting they may inhibit viral replication .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3S/c1-16-7-6-10-8-11(2-5-13(10)16)14(17)9-15-20(18,19)12-3-4-12/h2,5-8,12,14-15,17H,3-4,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCXJLHCFEBWRFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)C(CNS(=O)(=O)C3CC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
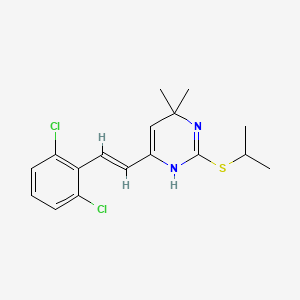

![4-Methyl-1-[2-(1-prop-2-ynylbenzimidazol-2-ylthio)ethoxy]benzene](/img/structure/B2935097.png)
![1'-(2-chloroacetyl)-3',4'-dihydro-1'H-spiro[cyclopentane-1,2'-quinoxaline]-3'-one](/img/structure/B2935099.png)


![1H-Thieno[3,4-d]imidazole-4-pentanamide, hexahydro-2-oxo-N-[6-[[1-oxo-3-(2-pyridinyldithio)propyl]amino]hexyl]-, (3aS,4S,6aR)-](/img/no-structure.png)
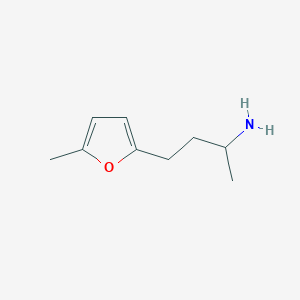
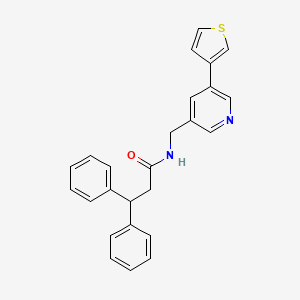
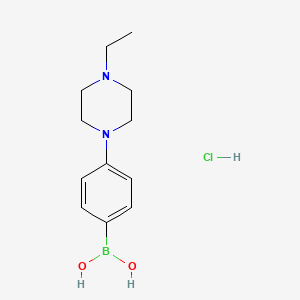

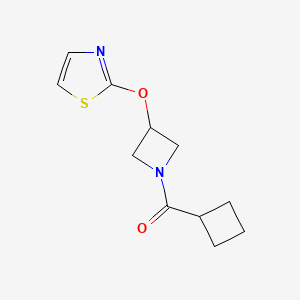

![2-[[1-(5-Chloro-2-methoxybenzoyl)piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one](/img/structure/B2935116.png)
